molecular formula C22H24N4O6 B14975188 Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate

Cat. No.: B14975188
M. Wt: 440.4 g/mol
InChI Key: LEFSZJFBALUXDE-UHFFFAOYSA-N
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Description

METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3-METHYL-4-NITROBENZAMIDO)BENZOATE is a complex organic compound that belongs to the class of substituted benzoates This compound is characterized by the presence of multiple functional groups, including an acetylpiperazine moiety, a nitrobenzamido group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3-METHYL-4-NITROBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Nitrobenzamido Intermediate: This step involves the nitration of a suitable benzamide precursor, followed by methylation to introduce the nitrobenzamido group.

    Acetylation of Piperazine: Piperazine is acetylated using acetic anhydride or acetyl chloride under basic conditions to form the acetylpiperazine intermediate.

    Coupling Reaction: The nitrobenzamido intermediate is then coupled with the acetylpiperazine intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3-METHYL-4-NITROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The acetyl group on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of substituted piperazine derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its functional groups.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3-METHYL-4-NITROBENZAMIDO)BENZOATE would depend on its specific application. For example, if used as a pharmaceutical compound, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-NITROBENZAMIDO)BENZOATE: Lacks the methyl group on the nitrobenzamido moiety.

    METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3-METHYL-4-AMINOBENZAMIDO)BENZOATE: Contains an amino group instead of a nitro group.

Uniqueness

METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3-METHYL-4-NITROBENZAMIDO)BENZOATE is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C22H24N4O6

Molecular Weight

440.4 g/mol

IUPAC Name

methyl 4-(4-acetylpiperazin-1-yl)-3-[(3-methyl-4-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C22H24N4O6/c1-14-12-16(4-6-19(14)26(30)31)21(28)23-18-13-17(22(29)32-3)5-7-20(18)25-10-8-24(9-11-25)15(2)27/h4-7,12-13H,8-11H2,1-3H3,(H,23,28)

InChI Key

LEFSZJFBALUXDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C)[N+](=O)[O-]

Origin of Product

United States

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